molecular formula C10H12FNO2 B8393088 1-(2-Fluoropyridin-3-yl)propyl acetate

1-(2-Fluoropyridin-3-yl)propyl acetate

Cat. No.: B8393088
M. Wt: 197.21 g/mol
InChI Key: QTGSADHCJQCFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoropyridin-3-yl)propyl acetate is an ester derivative featuring a propyl chain linked to a 2-fluoropyridin-3-yl moiety and an acetate group. The fluorine atom at the 2-position of the pyridine ring introduces electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions. Pyridine derivatives are widely utilized in pharmaceuticals and agrochemicals due to their aromaticity and ability to participate in hydrogen bonding or π-π stacking .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

1-(2-fluoropyridin-3-yl)propyl acetate

InChI

InChI=1S/C10H12FNO2/c1-3-9(14-7(2)13)8-5-4-6-12-10(8)11/h4-6,9H,3H2,1-2H3

InChI Key

QTGSADHCJQCFLU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(N=CC=C1)F)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Propyl Acetate (Propyl Ethanoate)
  • Structure : A simple ester (CH₃COOCH₂CH₂CH₃) without aromatic substituents.
  • Properties : Lower molecular weight (102.13 g/mol) and boiling point (101.6°C) compared to 1-(2-fluoropyridin-3-yl)propyl acetate.
  • Applications : Commonly used as a solvent or flavoring agent in food industries due to its fruity odor .
1-(Chlorocarbonyl)propyl Acetate
  • Structure : Features a chlorocarbonyl group (ClCO-) attached to the propyl chain (CH₃COOCH₂CH₂CH₂ClCO-).
  • Synthesis: Used in the synthesis of natural alkaloids like pimprinol C via multi-step reactions involving esterification and substitution .
  • Reactivity : The chlorocarbonyl group is highly reactive toward nucleophiles, unlike the stable fluoropyridine ring in the target compound.
Pyridine Derivatives with Fluorine Substituents
  • Examples : 3-Allyl-6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridine .
  • Properties : Fluorine enhances metabolic stability and bioavailability in drug design. The pyridine ring enables interactions with biological targets.
  • Key Differences : While these derivatives share the 2-fluoropyridine motif, the absence of the acetate-propyl chain limits their utility as ester-based intermediates.

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point Solubility Key Functional Groups
1-(2-Fluoropyridin-3-yl)propyl acetate ~213.2 (estimated) High (est.) Polar solvents Fluoropyridine, acetate ester
Propyl acetate 102.13 101.6°C Ethanol, ether Ester
1-(Chlorocarbonyl)propyl acetate ~150.57 N/A Reacts in nucleophilic media Chlorocarbonyl, ester

Notes:

  • The fluoropyridine group increases molecular weight and polarity, likely reducing volatility compared to propyl acetate .
  • The chlorine atom in 1-(chlorocarbonyl)propyl acetate confers higher reactivity but lower stability than fluorine .

Research Findings and Gaps

  • Volatility : and highlight propyl acetate’s volatility, but the fluoropyridine group in the target compound likely reduces this property.
  • Biological Activity : Fluorine’s electronegativity may enhance binding affinity in drug-receptor interactions, though direct studies are absent in the evidence .

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